molecular formula C19H26N6O2 B2372609 N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide CAS No. 1219913-91-3

N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide

Cat. No. B2372609
CAS RN: 1219913-91-3
M. Wt: 370.457
InChI Key: HQEOICINIZWDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tuberculostatic Activity

Research has demonstrated the potential of piperazine derivatives in combating tuberculosis. Foks et al. (2004) synthesized a series of compounds, including ones similar in structure to the chemical of interest, showing tuberculostatic activity with minimum inhibiting concentrations ranging between 25 - 100 mg/ml. This indicates a promising avenue for developing new treatments for tuberculosis, highlighting the importance of such compounds in medical research (Foks et al., 2004).

Serotonin Receptor Interactions

The interaction of piperazine derivatives with serotonin receptors has been a subject of study, indicating their potential in neurological research. Craven et al. (1994) investigated the effects of piperazine derivatives on serotonin-containing neurons, showing the compound's antagonist properties on the 5-HT1A receptor. Such findings suggest applications in studying neurological disorders and developing treatments targeting these receptors (Craven et al., 1994).

Heterocyclic Synthesis

The versatility of piperazine derivatives extends to their use in synthesizing various heterocyclic compounds. Ho and Suen (2013) explored the synthesis of novel compounds incorporating a piperazine moiety, leading to a range of derivatives with potential applications in chemical and pharmaceutical research (Ho & Suen, 2013).

Antipsychotic Agents

Piperazine derivatives have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized and assessed heterocyclic carboxamides, including piperazine analogues, for their binding to dopamine and serotonin receptors, demonstrating their potential in treating psychotic disorders (Norman et al., 1996).

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity further underscore the utility of piperazine compounds in medical research. Kumar et al. (2013) identified compounds exhibiting significant activity against various cancer cell lines, suggesting a promising direction for anticancer drug development (Kumar et al., 2013).

properties

IUPAC Name

N-cyclohexyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-14-21-18(23-27-14)15-7-8-17(20-13-15)24-9-11-25(12-10-24)19(26)22-16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEOICINIZWDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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